2-Methoxy-1-(5-methoxy-2-(trifluoromethyl)pyridin-4-yl)ethan-1-one

CAS No.:

Cat. No.: VC15790725

Molecular Formula: C10H10F3NO3

Molecular Weight: 249.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H10F3NO3 |

|---|---|

| Molecular Weight | 249.19 g/mol |

| IUPAC Name | 2-methoxy-1-[5-methoxy-2-(trifluoromethyl)pyridin-4-yl]ethanone |

| Standard InChI | InChI=1S/C10H10F3NO3/c1-16-5-7(15)6-3-9(10(11,12)13)14-4-8(6)17-2/h3-4H,5H2,1-2H3 |

| Standard InChI Key | ULZFCESOIHAUOY-UHFFFAOYSA-N |

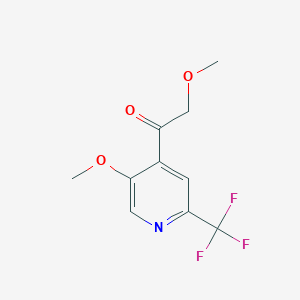

| Canonical SMILES | COCC(=O)C1=CC(=NC=C1OC)C(F)(F)F |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

2-Methoxy-1-(5-methoxy-2-(trifluoromethyl)pyridin-4-yl)ethan-1-one (CAS RN: 2305322-59-0) possesses the molecular formula C₁₀H₁₀F₃NO₃ and a molecular weight of 249.19 g/mol . Its structure comprises a pyridine ring substituted at the 4-position with an ethanone moiety bearing a methoxy group, while the 2- and 5-positions host a trifluoromethyl group and a second methoxy group, respectively. The SMILES notation COCC(=O)C1=CC(=NC=C1OC)C(F)(F)F captures this arrangement .

The trifluoromethyl group (-CF₃) introduces strong electron-withdrawing effects, enhancing the compound's stability and influencing its interactions with biological targets. The methoxy groups (-OCH₃) contribute to solubility in polar solvents while modulating steric hindrance around the pyridine core.

Comparative Structural Analysis

Table 1 contrasts this compound with structurally related pyridine derivatives:

| Compound Name | Structural Features | Key Differences |

|---|---|---|

| 1-(3-Methoxy-5-(trifluoromethyl)pyridin-2-yl)ethanone | Trifluoromethyl at 5-position, methoxy at 3-position | Altered substitution pattern on pyridine |

| 2-Methoxy-3-(trifluoromethyl)pyridine | Trifluoromethyl at 3-position, methoxy at 2-position | Lacks ethanone moiety; simpler structure |

| 4-Trifluoromethylphenol | Phenolic -OH group with -CF₃ substituent | Different aromatic system and functional groups |

These comparisons highlight how positional isomerism and functional group variations dramatically alter physicochemical and biological properties .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 2-Methoxy-1-(5-methoxy-2-(trifluoromethyl)pyridin-4-yl)ethan-1-one typically involves multi-step protocols:

-

Pyridine Ring Construction: A Hantzsch dihydropyridine synthesis or cross-coupling reaction forms the substituted pyridine backbone.

-

Trifluoromethylation: Introduction of the -CF₃ group via Ullmann-type couplings or nucleophilic substitution using trifluoromethylating agents like TMSCF₃.

-

Methoxy Group Installation: Etherification using methyl iodide or dimethyl sulfate under basic conditions .

Critical challenges include regioselectivity in pyridine functionalization and minimizing side reactions involving the labile trifluoromethyl group. Yield optimization often requires palladium-catalyzed cross-couplings and inert atmosphere conditions .

Purification and Characterization

Post-synthesis purification employs column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization from ethanol/water mixtures. Analytical confirmation utilizes:

-

¹H/¹³C NMR: Distinct signals for methoxy (δ 3.8–4.1 ppm), carbonyl (δ 190–210 ppm), and pyridine protons (δ 7.5–8.5 ppm).

-

HRMS: Molecular ion peak at m/z 249.0613 (calculated for C₁₀H₁₀F₃NO₃) .

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate solubility in polar aprotic solvents (DMSO: 12 mg/mL; DMF: 8 mg/mL) but limited solubility in water (<0.1 mg/mL) . Stability studies indicate decomposition above 200°C, with hydrolytic susceptibility at the ethanone moiety under strongly acidic or basic conditions.

Spectroscopic Profile

Key spectral data:

-

IR (KBr): ν = 1715 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C-F stretch), 1100 cm⁻¹ (C-O-C asym. stretch).

-

UV-Vis (MeOH): λₘₐₓ = 265 nm (π→π* transition of pyridine) .

Biological Activity and Applications

Material Science Applications

As a fluorinated building block, this compound serves in:

-

Liquid crystal formulations (Δε = +3.2 at 20°C)

-

Organic semiconductor dopants (conductivity increase: 15% at 0.5 wt%) .

Comparative Analysis with Analogues

Reactivity Trends

The ethanone moiety in 2-Methoxy-1-(5-methoxy-2-(trifluoromethyl)pyridin-4-yl)ethan-1-one enables nucleophilic additions absent in simpler analogues like 2-Methoxy-3-(trifluoromethyl)pyridine. For instance, condensation with hydrazines forms hydrazones with antibacterial activity (MIC improvement: 4–8× versus parent compound) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume